M62812 is classified as a benzisothiazole derivative. It was identified through high-throughput screening methods aimed at finding TLR4 inhibitors that could mitigate inflammatory responses triggered by lipopolysaccharides (LPS) from Gram-negative bacteria . The compound's chemical formula is , with a molar mass of approximately 257.31 g/mol .
The synthesis of M62812 involves several steps typical for the production of benzisothiazole derivatives. The primary method includes:
The specific synthetic route for M62812 has not been extensively detailed in the literature, but its development follows common organic synthesis protocols used for similar compounds .
M62812 features a unique molecular structure characterized by its benzisothiazole core. The structural configuration allows for effective interaction with TLR4, inhibiting its signaling pathway. Key structural data includes:
The three-dimensional structure can be modeled using computational chemistry software to visualize its binding interactions with TLR4 .
M62812 primarily functions through its interaction with TLR4, blocking the receptor's activation by LPS. Key reactions include:
The half-maximal inhibitory concentrations (IC50) for these effects range from 1 to 3 micrograms per milliliter, indicating potent activity against TLR4-mediated signaling pathways .
M62812 exerts its pharmacological effects by directly binding to TLR4, preventing its activation by endogenous or exogenous ligands like LPS. This blockade leads to:
M62812 has significant potential applications in scientific research and clinical settings:
M62812 (6-(2-aminophenoxy)-1,2-benzisothiazol-3-amine dihydrochloride) is a benzisothiazole derivative that potently inhibits Toll-like receptor 4 (TLR4) signal transduction. In HEK293 cells expressing TLR4, MD-2, and an NF-κB luciferase reporter, M62812 completely suppressed lipopolysaccharide (LPS)-induced NF-κB activation at 10 μg/ml, with a half-maximal inhibitory concentration (IC50) of 2.4 μg/ml [1] [3]. NF-κB is the master regulator of proinflammatory gene expression, controlling over 500 genes involved in cellular inflammation, survival, and proliferation [9]. M62812 acts downstream of TLR4 by blocking the phosphorylation, ubiquitination, and degradation of IκBα—the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents nuclear translocation of the p50-p65 NF-κB heterodimer and subsequent transcription of proinflammatory mediators [9]. Notably, M62812 also inhibits interleukin-1β (IL-1β)-induced NF-κB activation within the same concentration range, suggesting broader applicability beyond TLR4-specific pathways [1].
TLR4 signaling bifurcates into two major pathways: the MyD88-dependent pathway, which drives early-phase NF-κB activation and proinflammatory cytokine production, and the TRIF-dependent pathway, which induces late-phase interferon responses. M62812 disrupts both arms:
Table 1: In Vitro Inhibition of TLR4 Signaling Pathways by M62812
Pathway Component | Cell Type | Inducer | IC50 (μg/ml) | Inhibition Mechanism |
---|---|---|---|---|
NF-κB activation | TLR4/MD-2/NF-κB-HEK293 | LPS + sCD14 | 2.4 | Blocks IκBα degradation |
TNF-α production | Human PBMCs | LPS | 0.7 | Suppresses MyD88-dependent cascade |
IL-6 production | HUVECs | LPS | 0.43 | Inhibits NF-κB nuclear translocation |
E-selectin expression | HUVECs | LPS | 1.4 | Attenuates adhesion molecule transcription |
Sepsis involves dysregulated coagulation alongside inflammation. M62812 significantly reduces tissue factor (TF) expression—the primary initiator of the extrinsic coagulation cascade—in LPS-stimulated human umbilical vein endothelial cells (HUVECs) and PBMCs [1] [2]. In HUVECs, M62812 (3 μg/ml) suppresses procoagulant activity by >90%, measured via factor Xa generation assays [1]. This correlates with decreased thrombin-antithrombin (TAT) complex formation in vivo, as observed in murine endotoxemia models [1] [5]. Mechanistically, TF gene expression is NF-κB-dependent; thus, M62812’s anticoagulant effects are likely secondary to its NF-κB blockade [9].
Endothelial adhesion molecules (CAMs) mediate leukocyte recruitment, amplifying inflammation. M62812 potently inhibits CAM expression in vascular cells:
Table 2: M62812-Mediated Suppression of Endothelial Activation Markers
Activation Marker | Cell Type | Inducer | Concentration (μg/ml) | Reduction vs. Control |
---|---|---|---|---|
Tissue factor | HUVECs | LPS | 3 | >90% |
E-selectin | HUVECs | LPS | 3 | 85–90% |
IL-6 | HUVECs | LPS | 3 | >95% |
Soluble E-selectin | Murine serum | LPS + d-galactosamine | 20 (in vivo) | 70% |
The combined downregulation of CAMs and cytokines (e.g., IL-6, TNF-α) disrupts the leukocyte-endothelial adhesion cascade. Under physiological shear flow, M62812-treated endothelial cells support 70–80% less neutrophil adhesion compared to LPS-activated cells [10]. This directly translates to reduced tissue infiltration, as seen in murine sepsis models where M62812 diminishes leukocyte sequestration in lungs and liver [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: